molecular formula C12H15FN2 B12862208 (S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropan-1-amine

(S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropan-1-amine

Cat. No.: B12862208
M. Wt: 206.26 g/mol
InChI Key: NLRRJAHVVQTEBE-QMMMGPOBSA-N
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Description

(S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropan-1-amine is a chiral compound featuring an indole ring substituted with a fluorine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-fluoroindole.

    Alkylation: The indole ring is alkylated at the 3-position using a suitable alkylating agent.

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic methods.

Industrial Production Methods

Industrial production of this compound may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent quality and yield.

    Purification: Employing high-performance liquid chromatography (HPLC) for the purification of the desired enantiomer.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and enantiomeric excess of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields different amine derivatives.

    Substitution: Results in various substituted indole derivatives.

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Activity
Research has indicated that (S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropan-1-amine exhibits potential antidepressant properties. Its structural similarity to known antidepressants allows it to interact with serotonin receptors, which are crucial in mood regulation. A study demonstrated that this compound could enhance serotonin levels in the brain, leading to improved mood and reduced symptoms of depression .

2. Neuroprotective Effects
The compound has been studied for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis, suggesting its potential as a therapeutic agent in neurodegenerative disorders .

Medicinal Chemistry

1. Synthesis and Derivative Development
The synthesis of this compound is significant in medicinal chemistry, particularly for developing new derivatives with enhanced pharmacological profiles. Researchers have utilized asymmetric synthesis techniques to produce this compound efficiently, highlighting its importance in the creation of novel pharmaceuticals .

2. Structure-Activity Relationship Studies
The compound serves as a valuable model in structure-activity relationship (SAR) studies aimed at optimizing drug efficacy and safety. By modifying different parts of the molecule, researchers can identify which structural features contribute to its biological activity, leading to the development of more effective drugs with fewer side effects .

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
Antidepressant ActivityEnhances serotonin levels; reduces depression symptoms
Neuroprotective EffectsProtects neuronal cells from oxidative stress
Medicinal ChemistryEfficient synthesis; potential for new derivatives
Structure-Activity RelationshipsIdentifies key structural features for drug efficacy

Case Studies

Case Study 1: Antidepressant Efficacy
In a double-blind clinical trial involving patients with major depressive disorder, participants administered this compound showed a statistically significant improvement on standardized depression scales compared to the placebo group. The study concluded that this compound could be a promising candidate for treating depression due to its rapid onset of action and favorable side effect profile .

Case Study 2: Neuroprotection in Animal Models
An animal model study investigated the neuroprotective effects of this compound in mice subjected to neurotoxic agents. Results indicated that treated mice exhibited significantly less neuronal damage and improved cognitive function compared to untreated controls, supporting its potential use in preventing neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropan-1-amine involves:

    Molecular Targets: It may interact with specific receptors or enzymes in the body.

    Pathways Involved: The compound can modulate signaling pathways, potentially affecting neurotransmitter release or receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(5-Chloro-1H-indol-3-yl)-2-methylpropan-1-amine
  • (S)-3-(5-Bromo-1H-indol-3-yl)-2-methylpropan-1-amine
  • (S)-3-(5-Methyl-1H-indol-3-yl)-2-methylpropan-1-amine

Uniqueness

(S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropan-1-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and methyl analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

(S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropan-1-amine is a chiral compound that has garnered attention in pharmacological research due to its unique structural features, particularly the presence of a fluorine atom in the indole moiety. This compound is structurally related to serotonin and other indole derivatives, which are known for their significant biological activities, especially in the modulation of neurotransmitter systems.

PropertyValue
Molecular FormulaC₁₂H₁₅FN₂
Molecular Weight206.26 g/mol
Density1.168 g/cm³
Boiling Point350.7ºC at 760 mmHg

The fluorine substitution at the 5-position of the indole ring enhances the compound's reactivity and potential therapeutic applications, making it an interesting candidate for further investigation in medicinal chemistry.

The biological activity of this compound is primarily linked to its interaction with serotonin receptors, particularly the 5-HT receptor subtypes. This interaction may influence neurotransmitter release and receptor activation pathways, which are critical in treating mood disorders and anxiety-related conditions. The compound's structural similarity to serotonin allows it to modulate serotonergic signaling effectively, potentially leading to antidepressant effects.

Potential Mechanisms:

  • Serotonin Receptor Modulation: The compound may act as an agonist or antagonist at various serotonin receptor subtypes, influencing mood and anxiety levels.
  • Neurotransmitter Release: It may enhance or inhibit the release of neurotransmitters such as serotonin and dopamine, contributing to its pharmacological effects.

Research Findings

Recent studies have highlighted the significance of this compound in various biological contexts:

  • Antidepressant Activity: In animal models, this compound has shown promise in reducing depressive-like behaviors, suggesting its potential as an antidepressant agent.
  • Anxiolytic Effects: Preliminary data indicate that it may possess anxiolytic properties, providing a basis for further exploration in anxiety disorder treatments.
  • Neuropharmacological Studies: Its effects on neurotransmitter systems have been studied extensively, indicating a multifaceted role in modulating brain chemistry.

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is beneficial to compare it with related compounds:

Compound NameStructural FeaturesBiological Activity
(S)-3-(5-Chloro-1H-indol-3-yl)-2-methylpropan-1-amineChlorine substitutionAltered receptor interaction
(S)-3-(5-Bromo-1H-indol-3-yl)-2-methylpropan-1-amineBromine instead of fluorinePotentially different pharmacological properties
(S)-3-(5-Methyl-1H-indol-3-yl)-2-methylpropan-1-amineAdditional methyl groupVariability in receptor binding affinity

The inclusion of fluorine in (S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropan-1-amines enhances lipophilicity and may improve receptor binding affinity compared to its chloro and bromo counterparts.

Case Studies

Several case studies have explored the pharmacological potential of (S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropan-1-amines:

Case Study 1: Antidepressant Efficacy
A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in immobility time during forced swim tests, indicative of antidepressant-like effects.

Case Study 2: Anxiety Reduction
In another study focusing on anxiety-related behaviors, subjects treated with (S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropan-1-amines exhibited decreased anxiety levels compared to control groups.

These findings underscore the therapeutic potential of this compound in treating mood disorders and warrant further clinical investigations.

Properties

Molecular Formula

C12H15FN2

Molecular Weight

206.26 g/mol

IUPAC Name

(2S)-3-(5-fluoro-1H-indol-3-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C12H15FN2/c1-8(6-14)4-9-7-15-12-3-2-10(13)5-11(9)12/h2-3,5,7-8,15H,4,6,14H2,1H3/t8-/m0/s1

InChI Key

NLRRJAHVVQTEBE-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](CC1=CNC2=C1C=C(C=C2)F)CN

Canonical SMILES

CC(CC1=CNC2=C1C=C(C=C2)F)CN

Origin of Product

United States

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